Monosodium Citrate

Description

Sodium citrate is the sodium salt of citric acid. It is white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol. Like citric acid, it has a sour taste. From the medical point of view, it is used as alkalinizing agent. It works by neutralizing excess acid in the blood and urine. It has been indicated for the treatment of metabolic acidosis.

Sodium Citrate is the sodium salt of citrate with alkalinizing activity. Upon absorption, sodium citrate dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to sodium citrate administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.

Sodium salts of citric acid that are used as buffers and food preservatives. They are used medically as anticoagulants in stored blood, and for urine alkalization in the prevention of KIDNEY STONES.

See also: sodium chloride; sodium citrate, unspecified form (component of); Anticoagulant sodium citrate solution (has subclass) ... View More ...

Properties

IUPAC Name |

sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPKGOGLCKPRLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaC6H7O7, C6H7NaO7 | |

| Record name | monosodium citrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monosodium_citrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872904 | |

| Record name | Monosodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Crystalline white powder or colourless crystals, White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOSODIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Monosodium dihydrogen citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18996-35-5 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Monosodium Citrate: Chemical Properties, Structure, and Applications in Drug Development

Introduction

Monosodium citrate, the monobasic salt of citric acid, is a multifunctional compound of significant interest to researchers, scientists, and drug development professionals. Formed by the partial neutralization of citric acid, it occupies a unique chemical space between the acidic parent compound and the more neutral trisodium citrate.[1] This intermediate nature imparts a distinct set of physicochemical properties, including effective pH buffering, low hygroscopicity, and potent metal ion chelation, making it a highly versatile tool in pharmaceutical formulation and biomedical research.

This guide provides an in-depth exploration of the core chemical properties and structural attributes of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its functional behavior, offering field-proven insights into its synthesis, reactivity, and application. The protocols and data presented herein are designed to provide a self-validating framework for its practical use in a laboratory and developmental setting.

Chemical Identity and Nomenclature

A precise understanding of a compound begins with its unequivocal identification. This compound is known by several synonyms, with "sodium dihydrogen citrate" being the most technically correct chemical name. Its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | Sodium 3-carboxy-3,5-dihydroxy-5-oxopentanoate | [2] |

| Common Synonyms | Sodium Dihydrogen Citrate, this compound Anhydrous, Sodium Citrate Monobasic, E 331i | [2] |

| CAS Number | 18996-35-5 | [3] |

| Chemical Formula | C₆H₇NaO₇ or NaH₂(C₆H₅O₇) | [1][4][5] |

| Molecular Weight | 214.11 g/mol | [2][3][4] |

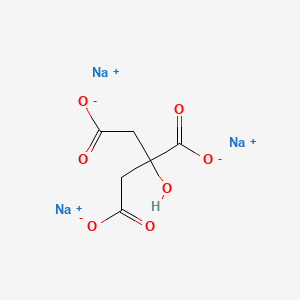

Structural Representation:

The structure consists of a citrate anion in which one of the three carboxylic acid protons has been replaced by a sodium ion.[5]

References

A Senior Application Scientist's Technical Guide to Monosodium Citrate in Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of monosodium citrate (sodium dihydrogen citrate), a critical excipient and active agent in the pharmaceutical industry. Moving beyond basic identification, we will explore its synthesis, mechanisms of action, and practical applications, with a focus on the causal reasoning behind its use in formulation and research. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and immediate applicability in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound is the monobasic salt of citric acid, created through the partial neutralization of citric acid.[1] Its properties make it distinct from both citric acid and the fully neutralized trisodium citrate, offering a unique profile for specific applications.[2] It is primarily available in an anhydrous form, which is particularly advantageous in moisture-sensitive formulations.[2][3]

The fundamental identifiers and properties are summarized below for quick reference.

| Identifier / Property | This compound Anhydrous | This compound Dihydrate | Reference(s) |

| IUPAC Name | Sodium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate | sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate | [1][4] |

| Synonyms | Sodium dihydrogen citrate, Citric acid monosodium salt | - | [5][6][7] |

| CAS Number | 18996-35-5 | Not explicitly defined, parent is 18996-35-5 | [1][8][9][10] |

| Chemical Formula | C₆H₇NaO₇ | C₆H₁₁NaO₉ | [4][8][10] |

| Molecular Weight | 214.11 g/mol | 250.14 g/mol | [4][5][9][11] |

| Appearance | White, odorless, fine or crystalline granular powder | White crystalline powder | [7][8][12] |

| Taste | Slightly acidic and saline | - | [8][12] |

| Solubility | Freely soluble in water, practically insoluble in ethanol | Freely soluble in water | [1][7][8][12] |

| pH (in aqueous solution) | 3.5 - 3.8 | 3.5 - 3.8 | [6][8][13] |

| Hygroscopicity | Low; less hygroscopic than citric acid | - | [2][8] |

| Decomposition Temp. | >200°C | ~150°C | [2][14] |

Synthesis and Quality Control for Pharmaceutical Grade Material

The synthesis of this compound is a straightforward acid-base neutralization. However, achieving the stringent purity, particle size, and low moisture content required for pharmaceutical applications necessitates precise process control.[14][15]

Synthesis Chemistry and Rationale

The process involves reacting one molar equivalent of citric acid with one molar equivalent of a high-purity sodium source, such as sodium hydroxide or sodium bicarbonate.[1][2] The choice of a high-purity source is critical to prevent the introduction of impurities that could be detrimental in a final drug product.

Reaction with Sodium Bicarbonate: C₆H₈O₇ + NaHCO₃ → NaH₂(C₃H₄O(COO)₃) + H₂O + CO₂

This reaction is often preferred in laboratory and industrial settings because the effervescence of CO₂ provides a visual endpoint, and sodium bicarbonate is a milder base than sodium hydroxide, allowing for more controlled reaction kinetics.

Manufacturing and Purification Workflow

The following diagram outlines a typical workflow for producing pharmaceutical-grade anhydrous this compound. The secondary drying step is crucial for achieving the low water content (<0.4%) that makes it suitable for use in dry blends and effervescent tablets.[2][15]

Caption: Manufacturing workflow for anhydrous this compound.

Experimental Protocol: Quality Control Assay (Titration)

To ensure the product meets pharmacopeial standards (e.g., ≥99.0% purity), a titrimetric assay is employed.[6][7] This protocol provides a self-validating method for confirming the identity and purity of the substance.

Objective: To determine the purity of this compound by titration with a standardized sodium hydroxide solution.

Materials:

-

This compound sample (previously dried)

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Phenolphthalein indicator solution

-

Deionized water

-

Analytical balance, burette, flask

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.5 g of the previously dried this compound sample and record the weight.

-

Dissolution: Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.

-

Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed. This is because this compound has two remaining acidic protons that can be neutralized.

-

Calculation: Each mL of 0.1 M NaOH is equivalent to 10.705 mg of C₆H₇NaO₇.

-

Purity (%) = (V × M × 10.705) / W × 100

-

Where:

-

V = volume of NaOH used (mL)

-

M = Molarity of NaOH solution

-

W = weight of the sample (mg)

-

-

Rationale: This titration measures the remaining acidic functional groups in the molecule. An accurate result validates the substance's identity as a monobasic salt and confirms its purity, as impurities would alter the titration volume.

Core Applications and Mechanisms in Pharmaceutical Science

This compound's utility stems from two primary chemical functions: pH buffering and cation chelation.

pH Regulation and Buffering Agent

In pharmaceutical formulations, maintaining a stable pH is crucial for drug stability and efficacy. This compound acts as an excellent buffering agent.[3][16] Its intermediate acidity makes it less aggressive than citric acid, which is beneficial for protecting acid-sensitive active pharmaceutical ingredients (APIs).[2] Furthermore, its low hygroscopicity compared to citric acid makes it a preferred acidulant in solid dosage forms like powders, granules, and especially effervescent tablets, where premature reaction due to moisture absorption must be prevented.[2][12]

Anticoagulant via Calcium Chelation

In biomedical research and diagnostics, this compound is a widely used anticoagulant for in vitro blood analysis.[1][17] Its mechanism relies on the strong chelation of ionized calcium (Ca²⁺) by the citrate anion. Calcium ions are an essential cofactor in several key steps of the blood coagulation cascade. By sequestering these ions, citrate effectively halts the clotting process.[17]

Caption: Mechanism of citrate anticoagulation via Ca²⁺ chelation.

Experimental Protocol: Preparation of Anticoagulant Solution

Objective: To prepare a this compound solution for anticoagulation of blood samples for diagnostic testing.

Materials:

-

This compound, Anhydrous (Pharmaceutical Grade)

-

Water for Injection (WFI)

-

Sterile glassware and filtration apparatus (0.22 µm filter)

Procedure:

-

Calculation: Prepare a 3.2% (w/v) solution. For 100 mL of solution, weigh 3.2 g of anhydrous this compound.

-

Dissolution: Add the this compound to approximately 80 mL of WFI in a sterile container and stir until fully dissolved.

-

Volume Adjustment: Adjust the final volume to 100 mL with WFI.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a final sterile container.

-

Usage: Use a 1:9 ratio of anticoagulant solution to whole blood (e.g., 0.5 mL of citrate solution for 4.5 mL of blood).

Rationale: The 3.2% concentration is a standard in hematology for coagulation studies. Sterile preparation is paramount to prevent contamination of biological samples. The 1:9 ratio ensures sufficient citrate concentration to chelate all available calcium without overly diluting the sample, which could affect test results.

Advanced and Emerging Applications

-

Biomaterials: Citrate's biocompatibility and biodegradability have led to its use in creating citrate-based polymers for tissue engineering and regenerative medicine.[17]

-

Proteolytic Inhibition: In drug formulation, the calcium-chelating ability of citrate can be leveraged to inhibit metalloproteinases, protecting protein and peptide-based APIs from enzymatic degradation and potentially enhancing their absorption.[17]

-

Alkalinizing Agent: In clinical settings, it can be used to treat conditions like metabolic acidosis and to prevent the formation of certain types of kidney stones by alkalinizing the urine.[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. This compound dihydrate | C6H11NaO9 | CID 23662753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. クエン酸ナトリウム, 一塩基酸 - クエン酸 一ナトリウム塩, クエン酸二水素ナトリウム [sigmaaldrich.com]

- 6. 柠檬酸二钠 purum p.a., anhydrous, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. rishichemicals.com [rishichemicals.com]

- 8. grokipedia.com [grokipedia.com]

- 9. CAS 18996-35-5: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound Anhydrous | C6H7NaO7 | CID 21982747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C6H7NaO7 | CID 23666341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. citribel.com [citribel.com]

- 13. echemi.com [echemi.com]

- 14. solisom.com [solisom.com]

- 15. CN102311336B - Method for preparing anhydrous this compound - Google Patents [patents.google.com]

- 16. drugs.com [drugs.com]

- 17. This compound|Research Grade|RUO [benchchem.com]

- 18. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Synthesis of Monosodium Citrate from Citric Acid

<Senior Application Scientist >

Authored by: [Your Name/Department]

Publication Date: January 3, 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of monosodium citrate from citric acid, tailored for researchers, scientists, and drug development professionals. This compound, the monobasic sodium salt of citric acid, is a critical excipient in the pharmaceutical industry, valued for its roles as a buffering agent, pH controller, and sequestrant.[1][2] This document delineates the underlying chemical principles, provides a detailed and validated experimental protocol, outlines robust analytical methods for product characterization, and discusses the critical aspects of process control that ensure the synthesis of a high-purity final product compliant with pharmaceutical-grade standards.

Introduction: The Pharmaceutical Significance of this compound

Citric acid and its salts are ubiquitous in the pharmaceutical industry, prized for their biocompatibility and versatile functionalities.[2] While citric acid itself is a common acidulant and chelating agent, its partially neutralized salt, this compound (also known as sodium dihydrogen citrate), offers a unique set of properties.[2][3] It provides a less aggressive acidity compared to citric acid and acts as a potent buffering agent, which is crucial for maintaining the pH of formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[2][4] Furthermore, its lower hygroscopicity compared to citric acid makes it a preferred choice in dry blends, tablets, and effervescent formulations.[4][5]

This guide will provide the scientific and technical framework for the controlled synthesis of this compound, focusing on the partial neutralization of citric acid with a high-purity sodium source.[3][4] The core of this process lies in the precise stoichiometric control of the acid-base reaction.

Theoretical Framework: The Chemistry of Partial Neutralization

The synthesis of this compound is fundamentally an acid-base neutralization reaction. Citric acid (C₆H₈O₇) is a triprotic acid, meaning it has three carboxylic acid groups that can donate protons.[6][7] The complete neutralization with a strong base like sodium hydroxide (NaOH) requires three moles of the base for every mole of citric acid, yielding trisodium citrate.[8][9]

To synthesize this compound, the reaction must be controlled to replace only the first, most acidic proton. The reaction proceeds in a stepwise manner:

-

First Neutralization: C₆H₈O₇ + NaOH → NaC₆H₇O₇ (this compound) + H₂O[10]

-

Second Neutralization: NaC₆H₇O₇ + NaOH → Na₂C₆H₆O₇ (Disodium Citrate) + H₂O[10]

-

Third Neutralization: Na₂C₆H₆O₇ + NaOH → Na₃C₆H₅O₇ (Trisodium Citrate) + H₂O[10]

The key to isolating this compound is to provide only one molar equivalent of the sodium source. The reaction is exothermic, releasing a significant amount of heat.[11][12] Precise control over reactant addition and temperature is paramount to prevent localized over-neutralization and the formation of di- and tri-sodium citrate impurities.

Visualizing the Synthesis Pathway

Caption: Stoichiometric reaction for this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This section details a robust, self-validating protocol for the synthesis of anhydrous this compound. The procedure is designed to yield a high-purity product suitable for pharmaceutical applications.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Notes |

| Citric Acid (Anhydrous) | USP/Pharmaceutical | 192.12 | Ensure low water content. |

| Sodium Hydroxide | ACS Reagent/USP | 39.997 | Use pellets or a standardized solution. |

| Deionized Water | Type I | 18.015 | For preparing solutions. |

| Ethanol (95%) | ACS Reagent | - | For washing/precipitation. |

Step-by-Step Synthesis Procedure

-

Reagent Preparation:

-

Prepare a 2M solution of citric acid by dissolving 384.24 g of anhydrous citric acid in deionized water to a final volume of 1000 mL.

-

Prepare and standardize a 2M solution of sodium hydroxide. Causality: Using standardized solutions ensures precise molar ratio control, which is the cornerstone of this synthesis.

-

-

Reaction Execution:

-

To a jacketed glass reactor equipped with an overhead stirrer and a calibrated pH probe, add 500 mL of the 2M citric acid solution (1 mole).

-

Begin vigorous stirring and maintain the solution temperature at 25°C using a circulating water bath. Causality: Controlled temperature prevents thermal degradation and minimizes side reactions. The reaction is exothermic.[11][12]

-

Slowly add 500 mL of the 2M sodium hydroxide solution (1 mole) dropwise via a burette or syringe pump over a period of 60-90 minutes.

-

Continuously monitor the pH of the reaction mixture. The target endpoint pH for this compound formation is typically between 3.5 and 3.8.[13] Trustworthiness: Real-time pH monitoring is a critical in-process control (IPC) that validates the progress of the neutralization and prevents the formation of other citrate salts.

-

-

Product Isolation and Purification:

-

Once the reaction is complete (stable target pH), the resulting solution contains aqueous this compound.

-

The product can be isolated by crystallization. One common method is evaporation. The aqueous solution is maintained at a temperature between 20°C and 60°C and concentrated to induce crystallization.[14]

-

Alternatively, spray drying is an industrial method to produce the anhydrous powder directly from the solution.[4]

-

For laboratory scale, the crystals can be filtered using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or surface impurities. Causality: this compound is practically insoluble in ethanol, making it an effective washing solvent.[3][4]

-

-

Drying:

Product Characterization and Quality Control

A suite of analytical techniques must be employed to confirm the identity, purity, and quality of the synthesized this compound, ensuring it meets pharmaceutical standards.

Titration for Assay and Purity

A non-aqueous titration can be used to determine the assay of the synthesized salt.

-

Principle: The sample is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid.

-

Procedure: Dissolve a precisely weighed amount of the dried this compound in glacial acetic acid. Titrate with 0.1 N perchloric acid, using crystal violet as an indicator or determining the endpoint potentiometrically.[16][17]

-

Acceptance Criteria: The assay should be not less than 99.0% and not more than 100.5% on an anhydrous basis.[17][18]

Spectroscopic Identification

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the functional groups present and verifying the identity of the compound.

-

Expected Peaks: The spectrum of this compound will show characteristic absorption bands. Key peaks include a broad O-H stretch from the hydroxyl group and any residual water, C=O stretching from the carboxylate and carboxylic acid groups, and C-O stretching. The presence of both protonated carboxyl (-COOH) and deprotonated carboxylate (-COO⁻) groups distinguishes it from citric acid and trisodium citrate.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the chemical structure.

-

¹H NMR: The spectrum of this compound in D₂O will display a characteristic AB quartet pattern for the two diastereotopic methylene protons (-CH₂-) of the citrate backbone.[21][22]

-

¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the molecule, including the carboxyl/carboxylate carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbons.[23]

Physical and Chemical Properties

| Parameter | Specification | Method |

| Appearance | White, crystalline powder, odorless.[4][24] | Visual Inspection |

| Solubility | Freely soluble in water, practically insoluble in ethanol.[3][4] | USP <781> |

| Water Content | Not more than 1.0% (for anhydrous form).[17] | Karl Fischer Titration (USP <921>) |

| pH (5% w/v solution) | 3.5 - 3.8[13] | Potentiometry (USP <791>) |

| Heavy Metals | ≤ 10 ppm | USP <231> |

Visualizing the Analytical Workflow

Caption: Workflow for the comprehensive analysis of this compound.

Conclusion: A Self-Validating Approach to Synthesis

The synthesis of this compound from citric acid is a process that demands precision and rigorous control. The protocol outlined in this guide represents a self-validating system where success is predicated on the careful management of stoichiometry, temperature, and pH. The in-process monitoring of pH acts as a real-time validation of the reaction's progress, while the comprehensive suite of post-synthesis analytical tests provides definitive confirmation of the product's identity, purity, and compliance with pharmaceutical-grade specifications. By integrating the "why" behind each step with a detailed methodology, this guide equips researchers and development professionals with the knowledge to reliably produce high-quality this compound for advanced pharmaceutical applications.

References

- 1. drugs.com [drugs.com]

- 2. citribel.com [citribel.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]

- 5. citribel.com [citribel.com]

- 6. homework.study.com [homework.study.com]

- 7. echemi.com [echemi.com]

- 8. brainly.com [brainly.com]

- 9. reddit.com [reddit.com]

- 10. How to Neutralize Citric Acid? - Shanghai Chemex [shanghaichemex.com]

- 11. Nature food science and technology co., LTD [naturefoodtech.com]

- 12. Measuring heat of lemon acid neutralization with NaOH. [wisdomlib.org]

- 13. grokipedia.com [grokipedia.com]

- 14. US3925465A - Crystallization of alpha this compound monohydrate - Google Patents [patents.google.com]

- 15. CN102311336B - Method for preparing anhydrous this compound - Google Patents [patents.google.com]

- 16. fao.org [fao.org]

- 17. Sodium Citrate [drugfuture.com]

- 18. Specifications, Uses, SDS of Sodium Citrate Manufacturers [kingofchemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

- 24. citribel.com [citribel.com]

An In-Depth Technical Guide to Monosodium, Disodium, and Trisodium Citrate in Pharmaceutical Development

Abstract

Citric acid and its sodium salts—monosodium, disodium, and trisodium citrate—are ubiquitous in the pharmaceutical industry, valued for their safety, biodegradability, and multifaceted functionalities.[1][2][3] While often grouped under the umbrella term "sodium citrate," these three salts possess distinct chemical properties that dictate their optimal applications in drug formulation and development.[4][5] This guide provides an in-depth technical examination of the core differences between these citrate species, focusing on the chemical principles that govern their use as buffering agents, chelators, and excipients. We will explore the causal relationships between their dissociation states, pH characteristics, and functional roles, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Chemistry: Citric Acid Dissociation

To comprehend the differences between the three sodium citrate salts, one must first understand the behavior of their parent molecule, citric acid (C₆H₈O₇). Citric acid is a weak triprotic acid, meaning it possesses three carboxylic acid groups that can sequentially donate protons in an aqueous solution.[6] This stepwise dissociation is characterized by three distinct acid dissociation constants (pKa values).

The equilibrium between these species is pH-dependent, and it is this fundamental property that is harnessed in formulation science. The three pKa values for citric acid at 25°C are approximately:

These pKa values represent the pH at which the acid and its corresponding conjugate base are present in equal concentrations. This is the point of maximum buffering capacity for that specific acid/base pair. The sodium salts of citric acid are, in essence, the stable, solid forms of these conjugate bases.

-

Monosodium Citrate (Sodium Dihydrogen Citrate) represents the first dissociation, where one proton is replaced by a sodium ion.

-

Disodium Citrate (Disodium Hydrogen Citrate) represents the second dissociation.[8]

-

Trisodium Citrate represents the complete neutralization, where all three acidic protons are replaced by sodium ions.[9]

The following diagram illustrates this sequential dissociation, which is the cornerstone of understanding the distinct properties of each salt.

References

- 1. citribel.com [citribel.com]

- 2. What is trisodium citrate used for? - Polifar [polifar.com]

- 3. What Makes Sodium Citrate Essential in Food, Pharmaceuticals, and Healthcare? [jindunchemical.com]

- 4. Trisodium Citrate Dihydrate: Understanding This Common Sodium Citrate - Kands [kandschemical.com]

- 5. altmeyers.org [altmeyers.org]

- 6. Citric acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Disodium citrate - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

Monosodium Citrate: A Comprehensive Technical Guide to pH Range and Buffering Capacity

This guide provides an in-depth exploration of monosodium citrate's properties as a buffering agent, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental chemical principles governing its function, its effective pH range, and methodologies for quantifying its buffering capacity.

Introduction: The Critical Role of pH Control in Pharmaceutical Formulations

In the realm of pharmaceutical sciences, the precise control of pH is not merely a matter of chemical tidiness; it is a cornerstone of drug stability, efficacy, and safety. This compound, the monobasic sodium salt of citric acid, stands out as a versatile and widely utilized excipient for achieving this control.[1][2] Its utility is particularly noted in maintaining the optimal pH of formulations, thereby ensuring the stability and continued effectiveness of active pharmaceutical ingredients (APIs).[1][3] This guide will provide a detailed examination of the chemical characteristics that make this compound an effective buffering agent.

The Chemical Foundation of Citrate Buffering

To comprehend the function of this compound, one must first understand the nature of its parent molecule, citric acid. Citric acid (H₃C₆H₅O₇) is a weak organic acid characterized by the presence of three carboxylic acid groups. This triprotic nature is fundamental to its broad buffering range, as it allows for the sequential donation of three protons, each with a distinct acid dissociation constant (pKa).

The dissociation equilibria are as follows:

H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁) H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂) HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃)

The buffering capacity of a solution is at its maximum when the pH is equal to the pKa of the acid-base pair. At this point, the concentrations of the protonated (acid) and deprotonated (conjugate base) species are equal, providing the greatest resistance to pH changes upon the addition of an acid or base.

Caption: Dissociation equilibria of citric acid.

Effective pH Range and pKa Values

Citric acid's three pKa values endow it with a broad effective buffering range, generally considered to be between pH 3.0 and 6.2.[4] The specific pKa values are approximately:

-

pKa₁ = 3.13

-

pKa₂ = 4.76

-

pKa₃ = 6.40

These values represent the pH at which each respective acidic proton is half-dissociated. Consequently, a citrate buffer will exhibit its strongest buffering capacity around these three pH points. The overlapping nature of these buffering regions is what contributes to its effectiveness over a wide pH range.

| Property | Value | Source(s) |

| pKa₁ | ~3.13 | [5] |

| pKa₂ | ~4.76 | [5] |

| pKa₃ | ~6.40 | [5] |

| Effective Buffering Range | pH 3.0 - 6.2 | [4] |

Table 1: Key Properties of Citric Acid Buffers

This compound, being an acid salt, is particularly useful when the target pH of the formulation is in the lower to middle portion of this range. It can be used in conjunction with citric acid or other citrate salts, such as disodium citrate or trisodium citrate, to precisely target a desired pH. The selection of the appropriate citrate species is guided by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the desired pH of the buffer.

-

pKa is the dissociation constant of the weak acid.

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the weak acid.

For a buffer system prepared from this compound (acting as the acid, H₂C₆H₅O₇⁻) and disodium citrate (acting as the conjugate base, HC₆H₅O₇²⁻), the relevant pKa would be pKa₂ (~4.76).

Buffering Capacity: A Quantitative Assessment

Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base, in gram-equivalents, that must be added to 1 liter of the buffer to induce a one-unit change in pH. The buffering capacity is influenced by two primary factors:

-

The ratio of the conjugate base to the weak acid: The capacity is maximal when the ratio is 1:1, which occurs when the pH of the solution equals the pKa of the buffer.

-

The total concentration of the buffer components: A more concentrated buffer will have a higher buffering capacity.[6][7]

The titration curve of citric acid visually represents its buffering capacity across a range of pH values. The regions of shallowest slope on the curve correspond to the pKa values, indicating the points of maximum buffering capacity.

Caption: Experimental workflow for determining buffering capacity.

Experimental Protocol: Determination of Buffering Capacity

The following protocol outlines a method for determining the buffering capacity of a this compound solution through titration.

5.1 Materials and Equipment

-

This compound

-

Deionized water

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks

5.2 Procedure

-

Preparation of the this compound Solution:

-

Accurately weigh a predetermined amount of this compound to prepare a solution of known concentration (e.g., 0.1 M).

-

Dissolve the this compound in a known volume of deionized water in a volumetric flask.

-

-

Titration with Strong Base:

-

Pipette a precise volume (e.g., 50 mL) of the this compound solution into a 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized strong base solution (e.g., 0.1 M NaOH).

-

Add the strong base in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process until the pH has risen significantly, covering the desired range.

-

-

Titration with Strong Acid (Optional but Recommended):

-

Repeat the titration process with a fresh sample of the this compound solution, using a standardized strong acid (e.g., 0.1 M HCl) as the titrant. This will provide a complete picture of the buffering capacity on both the acidic and alkaline sides of the initial pH.

-

5.3 Data Analysis

-

Plot the Titration Curve:

-

Create a graph with the volume of titrant added on the x-axis and the measured pH on the y-axis.

-

-

Calculate the Buffering Capacity (β):

-

The buffering capacity can be calculated for different points along the titration curve using the following formula: β = dC / dpH Where:

-

dC is the change in the molar concentration of the added strong base or acid.

-

dpH is the corresponding change in pH.

-

-

Alternatively, the buffering capacity is the inverse of the slope of the titration curve. The regions with the smallest slope (flattest regions) correspond to the highest buffering capacity.

-

Applications in Drug Development

The robust buffering capacity and favorable safety profile of this compound make it a valuable excipient in a variety of pharmaceutical dosage forms:

-

Oral Liquids: In syrups and solutions, it maintains a stable pH, which is crucial for the solubility and stability of the API and can also contribute to palatability.[1]

-

Parenteral Formulations: For injectable drugs, precise pH control is essential to prevent precipitation, enhance stability, and minimize irritation at the injection site.

-

Effervescent Formulations: this compound can be used in effervescent tablets and powders to control the pH of the solution upon dissolution.[3]

-

Dry Formulations: Due to its lower hygroscopicity compared to citric acid, this compound is often preferred in dry blends, tablets, and instant preparations to prevent caking.

Conclusion

This compound is a highly effective and versatile buffering agent for pharmaceutical applications. Its triprotic nature provides a wide buffering range, and its buffering capacity can be tailored by adjusting its concentration. A thorough understanding of its chemical properties, including its pKa values and the factors influencing its buffering capacity, is essential for the rational design and development of stable and efficacious drug products. The experimental protocol provided in this guide offers a reliable method for the quantitative assessment of its buffering performance, enabling scientists to make informed decisions in formulation development.

References

- 1. citribel.com [citribel.com]

- 2. drugs.com [drugs.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. newprairiepress.org [newprairiepress.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

A Technical Guide to Monosodium Citrate as a Multifunctional Acidulant in Formulations

Abstract

Monosodium citrate, the monobasic salt of citric acid, occupies a unique and versatile position in the arsenal of pharmaceutical and food formulation scientists. It is more than a simple acidulant; its properties as a partially neutralized salt confer a distinct functionality that bridges the gap between the aggressive acidity of citric acid and the neutral character of trisodium citrate. This guide provides an in-depth technical examination of this compound, elucidating its physicochemical properties, mechanism of action as a buffering acidulant, and its critical roles in enhancing product stability, palatability, and performance across a range of formulations. Through detailed protocols and mechanistic diagrams, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this multifunctional excipient.

Introduction: The Unique Role of Acidulants in Formulation Science

Acidulants are indispensable components in the formulation of pharmaceuticals, foods, and beverages. Their primary function is to impart tartness or acidity, but their role extends far beyond flavor modulation.[1][2] In pharmaceutical science, precise pH control is paramount for ensuring the chemical stability of active pharmaceutical ingredients (APIs), optimizing solubility, enhancing preservative efficacy, and improving the overall palatability of oral dosage forms.[3]

While strong acids can effectively lower pH, they often lack the buffering capacity needed to maintain a stable pH environment. This is where weak acids and their salts, like the citrate system, become invaluable. This compound (MSC), or sodium dihydrogen citrate, is produced by the partial neutralization of citric acid.[4][5] This process yields a compound that retains acidic properties while also functioning as a potent buffering agent, offering a nuanced approach to pH control that is less aggressive than pure citric acid.[4] Its lower hygroscopicity compared to citric acid also makes it a preferred choice for solid formulations like dry blends and tablets, where moisture sensitivity is a concern.[4]

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its effective application. As a white, odorless, crystalline powder, it possesses a mildly acidic and salty taste.[4] It is freely soluble in water but practically insoluble in ethanol.[4][5][6][7]

| Property | Value / Description | Source(s) |

| Chemical Formula | C₆H₇NaO₇ | [6] |

| Molecular Weight | 214.11 g/mol (Anhydrous) | [6][7] |

| Appearance | White crystalline powder or granules | [4][7] |

| Taste | Slightly acidic, salty | [4] |

| Solubility | Freely soluble in water; practically insoluble in ethanol | [4][5][6] |

| pH (1% solution) | 3.5 - 3.8 | |

| pKa Values (of Citric Acid) | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 | [8][9][10] |

| Hygroscopicity | Less hygroscopic than citric acid | [4] |

| Regulatory Status | Generally Recognized as Safe (GRAS) | [11][12] |

Table 1: Key Physicochemical Properties of this compound.

The cornerstone of this compound's functionality lies in the polyprotic nature of its parent acid, citric acid. Citric acid has three carboxylic acid groups, each with a distinct dissociation constant (pKa). This multi-stage dissociation is the basis for the citrate buffer system's wide-ranging effectiveness.

Mechanism of Action: The Buffering Acidulant

This compound's efficacy stems from its role within the citrate buffer system. A buffer solution resists pH change upon the addition of an acidic or basic component.[13][14] It consists of a weak acid and its conjugate base.[13] In this system, this compound (NaH₂C₆H₅O₇) acts as a reservoir of both the dihydrogen citrate anion (H₂C₆H₅O₇⁻) and, through equilibrium, citric acid (H₃C₆H₅O₇).

Citric acid is a triprotic acid, meaning it can donate three protons in successive steps.[10][15] The equilibria are as follows:

-

H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁ ≈ 3.13)

-

H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂ ≈ 4.76)

-

HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃ ≈ 6.40)

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the conjugate base to the acid. However, for polyprotic acids like citric acid where the pKa values are close, a more complex model is needed for precise calculations.[8] The primary buffering range for a citrate buffer system is broad, effectively spanning from approximately pH 3 to 6.2.[13][16][17] this compound is most effective in the lower end of this range, near the first two pKa values.

Caption: Dissociation pathway of citric acid and buffering action.

Applications in Pharmaceutical Formulations

The unique combination of acidity and buffering capacity makes this compound a highly versatile excipient in both liquid and solid dosage forms.[7]

Liquid Oral Formulations (Solutions, Syrups)

-

pH Control for API Stability: Many APIs are susceptible to hydrolysis or degradation at non-optimal pH values. This compound establishes and maintains a specific pH, crucial for ensuring the stability and shelf-life of the drug product.[3]

-

Taste Masking: The inherent sourness of this compound can effectively mask the bitter or unpleasant tastes of many APIs, improving patient compliance, especially in pediatric formulations.[3][18][19] Its flavor profile can balance the intense sweetness of high-intensity sweeteners.[18]

-

Antioxidant Synergist: By chelating metal ions (e.g., iron, copper) that catalyze oxidative degradation of APIs, the citrate ion acts as a synergist for antioxidants, further protecting the formulation.[3][20]

Solid Dosage Formulations (Tablets, Powders)

-

Effervescent Formulations: this compound is a key acid source in effervescent tablets and powders.[7] When combined with a carbonate or bicarbonate source (like sodium bicarbonate) in the presence of water, it reacts to produce carbon dioxide, leading to rapid disintegration and dissolution of the tablet. Its lower hygroscopicity compared to citric acid prevents premature reactions and enhances stability.[4]

-

Microenvironment pH Modification: In solid dosage forms, this compound can help create an acidic microenvironment around the dissolving drug particle. This is particularly beneficial for weakly basic drugs whose solubility is significantly higher at lower pH, thereby enhancing their dissolution rate and bioavailability.

-

Dry Blends: Due to its reduced tendency to absorb atmospheric moisture and cake, this compound is preferred over citric acid in dry powder blends and granules that require long-term stability.[4]

Experimental Protocols & Methodologies

To harness the full potential of this compound, formulators must be able to quantify its effects. The following protocols provide standardized methodologies for assessing key parameters.

Protocol: Determination of Buffer Capacity

Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change. It is defined as the moles of a strong acid or base required to change the pH of one liter of the buffer solution by one unit.[21][22]

Objective: To experimentally determine the buffer capacity of a formulation containing this compound.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Beakers and volumetric flasks

-

The formulation containing this compound

Procedure:

-

Preparation: Accurately measure a known volume (e.g., 100 mL) of the test formulation into a beaker.

-

Initial Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Record the initial pH of the solution.

-

Acid Titration: Fill the burette with standardized 0.1 M HCl. Add the acid in small, precise increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize for 30-60 seconds and record the pH and the total volume of acid added.

-

Endpoint: Continue the titration until the pH has dropped by at least one full unit from the initial pH.

-

Base Titration (Optional, separate sample): Repeat steps 1-4 using a fresh sample of the formulation and titrating with standardized 0.1 M NaOH until the pH has risen by one unit.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The buffer capacity can be calculated for each interval using the formula: β = ΔB / ΔpH Where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

Caption: Workflow for experimental determination of buffer capacity.

Assay and Identification

The identity and purity of this compound should be confirmed according to pharmacopeial standards, such as those found in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[23][24][25][26]

-

Identification: A solution of this compound (e.g., 1 in 20) will respond positively to standard qualitative tests for both Sodium and Citrate as detailed in USP <191>.[23][25]

-

Assay: The assay is typically performed by dissolving a precisely weighed amount of the substance in glacial acetic acid and titrating with 0.1 N perchloric acid, with the endpoint determined potentiometrically.[23] This non-aqueous titration quantifies the citrate content.

Regulatory and Safety Profile

This compound is widely regarded as a safe substance for its intended use in food and pharmaceutical products. It is listed on the U.S. Food and Drug Administration's (FDA) list of substances that are Generally Recognized as Safe (GRAS).[11][12] Its use is also permitted in food products according to regulations such as 21 CFR 181.29.[27][28] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not limited," underscoring its high safety profile.[27]

Conclusion

This compound is a uniquely functional excipient that offers formulators a sophisticated tool for pH control and product enhancement. Its role as a buffering acidulant allows for the creation of stable, palatable, and effective formulations. By functioning as a mild acid, a robust buffer, a taste-masking agent, and an antioxidant synergist, it provides a multifunctional solution to common formulation challenges. Its favorable safety profile and regulatory acceptance further solidify its importance for researchers, scientists, and drug development professionals in creating superior pharmaceutical and food products.

References

- 1. The Role of Acidulants in Food Processing • Food Safety Institute [foodsafety.institute]

- 2. The Role of Acidulants in Enhancing Food Flavor and Preservation [tengerchemical.com]

- 3. citribel.com [citribel.com]

- 4. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. citribel.com [citribel.com]

- 8. Henderson-Hasselbalch equation and the pH of buffer solution [chembuddy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drugs.com [drugs.com]

- 12. This compound or Sodium Dihydrogen Citrate Manufacturers, SDS [mubychem.com]

- 13. sciencing.com [sciencing.com]

- 14. Citrate Buffer [protocols.io]

- 15. blog.truegeometry.com [blog.truegeometry.com]

- 16. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 17. bostonbioproducts.com [bostonbioproducts.com]

- 18. supplysidefbj.com [supplysidefbj.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. This compound|Research Grade|RUO [benchchem.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. cdn.juniata.edu [cdn.juniata.edu]

- 23. pharmacopeia.cn [pharmacopeia.cn]

- 24. Sodium Citrate [doi.usp.org]

- 25. drugfuture.com [drugfuture.com]

- 26. amphray.com [amphray.com]

- 27. This compound | C6H7NaO7 | CID 23666341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

Mastering Citrate Buffers: A Technical Guide to pKa, Monosodium Citrate, and Precision Buffer Preparation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the exacting world of scientific research and drug development, the control of pH is not a mere procedural step but a fundamental determinant of experimental success and product stability. Citrate buffers are ubiquitous, valued for their performance across a broad pH range and their established safety profile in pharmaceutical formulations.[1][2] This guide moves beyond simplistic protocols to provide a deep, mechanistic understanding of the citrate buffer system, focusing on the strategic use of monosodium citrate. We will dissect the core principles of its pKa values, empowering you to prepare buffers with the precision and reliability your work demands.

The Foundation: Citric Acid's Triprotic Nature

The versatility of the citrate buffer system stems from the fact that citric acid is a triprotic weak acid. It possesses three ionizable protons, which dissociate in a stepwise manner. Each dissociation step is governed by a unique acid dissociation constant (pKa), which defines the pH at which the acid and its corresponding conjugate base are present in equal concentrations. These three pKa values are the pillars of citrate's broad buffering capacity.

| Ionization Step | Reaction Equilibrium | pKa Value (at 25°C) |

| pKa₁ | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ | ~3.13 |

| pKa₂ | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ | ~4.76 |

| pKa₃ | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ | ~6.40 |

Source: Data compiled from multiple chemical reference sources.[3][4][5]

This multi-stage dissociation allows citrate to effectively buffer solutions in a range from approximately pH 3.0 to 6.2.[3]

This compound: The Strategic Intermediate

This compound, or sodium dihydrogen citrate, is the acid salt formed when one of citric acid's three acidic protons is replaced by a sodium ion.[6] Its primary utility in buffer preparation lies in the fact that it dissolves to readily provide the dihydrogen citrate ion (H₂C₆H₅O₇⁻). This ion is the conjugate base for the first pKa and the conjugate acid for the second pKa, placing it at a pivotal junction within the buffer system.

Starting with this compound is particularly efficient for preparing buffers around pKa₂, the most commonly used range for many biological and pharmaceutical applications.[7][8]

Figure 1: The stepwise dissociation of citric acid. This compound directly provides the key dihydrogen citrate species (H₂Cit⁻).

The Guiding Principle: The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is the theoretical cornerstone for buffer preparation, relating pH, pKa, and the molar ratio of the conjugate base to the acid.[9]

pH = pKa + log ([Conjugate Base] / [Acid])

When preparing a buffer with a target pH, you select the pKa closest to your desired value.[10] For a target pH of 4.5, for instance, pKa₂ (4.76) is the relevant constant. The equation then allows you to calculate the precise ratio of the conjugate base (HCit²⁻) to the acid (H₂Cit⁻) needed to achieve that pH. In practice, starting with this compound (the acid form for pKa₂), you generate the conjugate base by adding a strong base like NaOH.

Protocol: Preparation of a 0.1 M Sodium Citrate Buffer (pH 5.0)

This protocol details a reliable method for preparing a citrate buffer, emphasizing the principles of accuracy and self-validation.

Materials:

-

This compound, anhydrous (MW: 214.11 g/mol )

-

1 M Sodium Hydroxide (NaOH) solution, standardized

-

High-purity, deionized water

-

Calibrated pH meter with a three-point calibration (e.g., pH 4.0, 7.0, 10.0)

-

Volumetric flasks (1 L)

-

Glass beaker (1 L or larger)

-

Magnetic stirrer and stir bar

Experimental Workflow:

Figure 2: A systematic workflow for preparing a citrate buffer using this compound.

Step-by-Step Methodology:

-

Calculation and Weighing: To prepare 1 L of a 0.1 M buffer, calculate the required mass of this compound: 0.1 mol/L × 214.11 g/mol = 21.41 g. Accurately weigh this amount.

-

Dissolution: Add the 21.41 g of this compound to a beaker containing approximately 800 mL of high-purity water. Place on a magnetic stirrer until fully dissolved.

-

pH Meter Calibration: Before use, ensure the pH meter is properly calibrated according to the manufacturer's instructions using fresh, certified buffer standards. This is a critical step for accuracy.

-

Titration and pH Adjustment: Immerse the calibrated pH electrode in the solution. Slowly add the 1 M NaOH solution drop-by-drop while continuously stirring. The NaOH neutralizes the dihydrogen citrate (H₂Cit⁻) to form monohydrogen citrate (HCit²⁻), causing the pH to rise. Continue titrating until the pH meter reads a stable 5.0.

-

Final Volume Adjustment: Quantitatively transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with small portions of high-purity water and add the rinsings to the flask to ensure no buffer is lost.

-

Bringing to Volume: Carefully add high-purity water until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is completely homogeneous.

-

Final Verification: Uncap the flask and measure the pH one last time to confirm it is exactly 5.0. If necessary, make minuscule adjustments with dilute NaOH or HCl, though this should be avoided if the initial titration is done carefully.

-

Storage: Transfer the buffer to a clean, clearly labeled, and sealed container. For long-term stability and to prevent microbial growth, store at 4°C.

Trustworthiness and Advanced Considerations: The Impact of Ionic Strength

A key principle often overlooked in basic protocols is the effect of ionic strength on pKa values. The Henderson-Hasselbalch equation is formally defined using activities, not concentrations.[11][12] In solutions with significant ion concentrations (i.e., higher ionic strength), the activity of ions is lower than their molar concentration due to shielding effects from the surrounding "ionic atmosphere".[13]

This means that the measured pKa can shift. For citrate, which can carry a charge up to -3, this effect is particularly pronounced. As ionic strength increases, the pKa₃ of citrate can decrease significantly.[11]

Why this matters for you:

-

High Concentration Buffers: When preparing highly concentrated buffers (e.g., 0.5 M or 1 M), the effective pKa will differ from the textbook value. The final pH must be confirmed by a calibrated meter, as calculations alone may be inaccurate.

-

Drug Development: In pharmaceutical formulations, where excipient concentrations can be high, understanding the impact of ionic strength on the buffer's pKa is crucial for ensuring the pH-dependent stability of the active pharmaceutical ingredient (API).[13][14]

Conclusion

The preparation of a citrate buffer is a foundational technique that demands more than just following a recipe. A comprehensive understanding of citric acid's triprotic nature and its corresponding pKa values provides the rationale for procedural choices. Using this compound offers a practical and efficient starting point for buffers in the physiologically and pharmaceutically relevant pH 4-6 range. By integrating this theoretical knowledge with meticulous laboratory practice—including precise measurements, proper pH meter calibration, and an awareness of variables like ionic strength—researchers and developers can create robust and reliable buffer systems that form the bedrock of valid scientific inquiry and stable product formulations.

References

- 1. citribel.com [citribel.com]

- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 3. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]

- 4. newprairiepress.org [newprairiepress.org]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound|Research Grade|RUO [benchchem.com]

- 8. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. lclane.net [lclane.net]

- 12. thestudentroom.co.uk [thestudentroom.co.uk]

- 13. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Use of Monosodium Citrate Buffer for Enzyme Assays

Abstract

The precise control of pH is fundamental to the success of enzymatic assays, as enzyme activity is exquisitely sensitive to hydrogen ion concentration. Citrate buffers are frequently employed for assays requiring an acidic to neutral pH range (pH 3.0-6.2).[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of monosodium citrate buffers. It delves into the underlying chemical principles, offers detailed, validated protocols, and discusses critical considerations, such as metal ion chelation and temperature effects, to ensure experimental integrity and reproducibility.

The Chemistry of Citrate Buffering

Understanding the chemical basis of a buffer system is paramount to its effective implementation. Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak polyprotic acid, meaning it can donate three distinct protons (H⁺) in a stepwise manner.[2][3] This property allows it to act as an effective buffer over a broad pH range, from approximately pH 2 to pH 8.[4]

The buffering capacity is maximal around the acid dissociation constants (pKa) of its three ionizable carboxylic acid groups. At a given pH, the solution contains a mixture of citric acid and its conjugate bases (citrate, monohydrogen citrate, and dihydrogen citrate). This equilibrium is what resists changes in pH. The pKa values for citric acid at 25°C are summarized in the table below.

| pKa Value | Dissociation Equilibrium | Optimal Buffering Range |

| pKa₁ = 3.13 | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ (Citric Acid ⇌ Dihydrogen Citrate) | pH 2.1 - 4.1 |

| pKa₂ = 4.76 | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ (Dihydrogen Citrate ⇌ Monohydrogen Citrate) | pH 3.8 - 5.8 |

| pKa₃ = 6.40 | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ (Monohydrogen Citrate ⇌ Citrate) | pH 5.4 - 7.4 |

| Table 1: Acid Dissociation Constants (pKa) of Citric Acid at 25°C.[2][3][4] |

The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation .[5][6] For any given conjugate acid-base pair:

pH = pKa + log ( [A⁻] / [HA] )

Where [A⁻] is the molar concentration of the conjugate base and [HA] is the molar concentration of the weak acid. This equation is the theoretical foundation for preparing a buffer of a desired pH by mixing calculated ratios of an acid and its conjugate base.[7][8] When the concentrations of the acid and conjugate base are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa.[9]

Caption: Predominant ionic species of citric acid at different pH values.

Protocol for Preparation of 0.1 M Citrate Buffer

This protocol describes the preparation of a 0.1 M citrate buffer by mixing stock solutions of 0.1 M citric acid and 0.1 M this compound. This method allows for the precise formulation of buffers across the relevant pH range.

Part A: Preparation of Stock Solutions

Materials:

-

Citric acid (anhydrous, FW: 192.12 g/mol )[2]

-

This compound (anhydrous, FW: 214.11 g/mol )

-

High-purity, deionized water (dH₂O)

-

Calibrated pH meter

-

Stir plate and magnetic stir bars

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

Beakers

Procedure:

-

0.1 M Citric Acid Solution (Stock A):

-

Weigh out 19.21 g of anhydrous citric acid.

-

Transfer the solid to a 1 L beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a stir plate with a magnetic stir bar and stir until the solid is completely dissolved.

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask.

-

Bring the final volume to exactly 1 L with dH₂O. Mix thoroughly.

-

Store in a labeled, sealed container at 4°C.

-

-

0.1 M this compound Solution (Stock B):

-

Weigh out 21.41 g of anhydrous this compound.

-

Follow the same dissolution and volume adjustment steps as described for the citric acid solution.

-

Store in a labeled, sealed container at 4°C.

-

Part B: Mixing Stock Solutions for Target pH

To obtain a 100 mL solution of 0.1 M citrate buffer at the desired pH, mix the volumes of Stock A and Stock B as indicated in the table below.

| Target pH (at 25°C) | Volume of Stock A (0.1 M Citric Acid) (mL) | Volume of Stock B (0.1 M this compound) (mL) |

| 3.0 | 82.0 | 18.0 |

| 3.2 | 77.5 | 22.5 |

| 3.4 | 73.0 | 27.0 |

| 3.6 | 68.5 | 31.5 |

| 3.8 | 63.5 | 36.5 |

| 4.0 | 59.0 | 41.0 |

| 4.2 | 54.0 | 46.0 |

| 4.4 | 49.5 | 50.5 |

| 4.6 | 44.5 | 55.5 |

| 4.8 | 39.0 | 61.0 |

| 5.0 | 33.0 | 67.0 |

| 5.2 | 27.5 | 72.5 |

| 5.4 | 22.5 | 77.5 |

| 5.6 | 18.0 | 82.0 |

| 5.8 | 14.0 | 86.0 |

| 6.0 | 10.5 | 89.5 |

| 6.2 | 7.5 | 92.5 |

| Table 2: Mixing ratios for 100 mL of 0.1 M Citrate Buffer. Volumes are derived from Henderson-Hasselbalch calculations and empirical data.[10] |

Final Verification (Critical Step):

-

After combining the specified volumes, mix the solution well.

-

Immerse a calibrated pH electrode into the solution.

-

Measure the pH at 25°C.

-

If necessary, adjust the pH to the final target value using small additions of 0.1 M HCl or 0.1 M NaOH. This step corrects for any variations in reagent purity or measurement conditions.

Critical Considerations for Enzyme Assays

The choice of buffer can significantly impact enzyme activity beyond simply controlling pH. Researchers must be aware of the specific properties of citrate.

-

Metal Ion Chelation: Citrate is a well-known chelating agent for divalent and trivalent metal cations, such as Ca²⁺, Mg²⁺, Mn²⁺, and Zn²⁺.[10] If your enzyme requires such a metal ion as a cofactor for its catalytic activity (i.e., it is a metalloenzyme), the presence of citrate can strip this ion from the enzyme's active site, leading to a significant reduction or complete loss of activity.

-

Recommendation: Always verify the cofactor requirements of your enzyme. If it is a metalloenzyme sensitive to chelation, consider a non-chelating buffer like MES, MOPS, or HEPES for the required pH range.[1]

-

-

Temperature Dependence: The pH of a buffer solution can change with temperature. This is because the acid dissociation constant (pKa) is temperature-dependent. For citrate buffer, the pH has been observed to increase slightly with increasing temperature.[11] One study reported a pH change of +0.367 for a citrate buffer when the temperature was increased from 20°C to 130°C.[11]

-

Recommendation: Calibrate your pH meter and make final pH adjustments at the temperature at which the enzyme assay will be performed. This is especially critical for assays conducted at temperatures significantly different from ambient (e.g., 37°C or higher).

-

-

Ionic Strength: Enzyme conformation and activity can be influenced by the ionic strength of the assay solution.[12] The concentration of the buffer contributes directly to the overall ionic strength.

-

Recommendation: Maintain a consistent buffer concentration across all experiments in a series. If investigating the effect of a substrate or inhibitor, ensure that its addition does not significantly alter the final ionic strength of the assay mixture.

-

-

Buffer Validation: Before commencing large-scale experiments, it is essential to perform control assays to confirm that the citrate buffer itself does not interfere with the reaction.

-

Recommendation: Run the assay with and without the enzyme in the presence of the buffer to check for any background reactions. If possible, compare enzyme activity in the citrate buffer to another buffer of the same pH to ensure compatibility.

-

Workflow and Validation Diagram

The following diagram outlines the systematic process for preparing and validating a citrate buffer for use in enzyme assays.

Caption: A systematic workflow for the preparation and validation of citrate buffer.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. Citric Acid [commonorganicchemistry.com]

- 3. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 4. Citric acid - Wikipedia [en.wikipedia.org]

- 5. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]

- 6. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. ulm.edu [ulm.edu]

- 10. Buffers for Biochemical Reactions [worldwide.promega.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to Monosodium Citrate-Mediated Nanoparticle Synthesis

Introduction: The Enduring Simplicity of Citrate Chemistry in Nanotechnology

The synthesis of metallic nanoparticles is a cornerstone of modern nanotechnology, with applications spanning diagnostics, therapeutics, and materials science. Among the myriad of "bottom-up" chemical reduction methods, the use of citrate salts, particularly trisodium citrate, stands out for its simplicity, reproducibility, and cost-effectiveness.[1] First popularized by Turkevich and later refined by Frens, this aqueous method remains a foundational technique for producing stable colloidal solutions of nanoparticles, most notably gold (AuNPs) and silver (AgNPs).[1]

The elegance of this method lies in the dual functionality of the citrate molecule. It serves not only as a mild reducing agent, converting metal ions into neutral atoms, but also as a highly effective electrostatic stabilizing (or "capping") agent.[2][3] The citrate anions adsorb onto the nanoparticle surface, imparting a negative charge that generates repulsive forces between particles, thereby preventing aggregation and ensuring colloidal stability.[4][5][6] This guide provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and critical parameters for researchers and drug development professionals seeking to leverage citrate-mediated synthesis.

The Dual Role of Citrate: A Mechanistic Overview

The synthesis process is a delicate interplay between chemical reduction and electrostatic stabilization, which can be broken down into three key phases: reduction of the metal precursor, nucleation of metallic atoms, and subsequent particle growth.

2.1. Reduction and Nucleation In a typical synthesis using a gold precursor like tetrachloroauric acid (HAuCl₄), the process is initiated by heating the solution. Upon the addition of a citrate salt solution, the citrate ions reduce the gold ions (Au³⁺) to neutral gold atoms (Au⁰).[2] As the concentration of these newly formed atoms surpasses the saturation point, they begin to cluster together in a process called nucleation, forming the initial "seeds" of the nanoparticles.[7]

2.2. Particle Growth and Stabilization Once stable nuclei are formed, two processes govern the final particle size: the coalescence of small nuclei and the attachment of remaining metal monomers from the solution onto the surface of existing seeds.[8][9] Concurrently, citrate anions adsorb onto the growing nanoparticle surfaces.[10] This creates a dense layer of negative charges, resulting in strong electrostatic repulsion between the particles.[5] This repulsion counteracts the inherent van der Waals attractive forces, preventing uncontrolled aggregation and stabilizing the colloidal suspension.[4][11] The final particle size is achieved when the total surface area of the nanoparticles is sufficiently covered by the available citrate ions to ensure stability.[12]

Caption: Mechanism of citrate-mediated nanoparticle synthesis.

Critical Parameters for Controlled Synthesis

The final characteristics of the nanoparticles—primarily size, shape, and monodispersity—are highly sensitive to several experimental variables. Understanding and controlling these parameters is crucial for reproducibility.

| Parameter | Effect on Nanoparticle Properties | Scientific Rationale & Causality |

| Citrate : Metal Ratio | Increasing the citrate-to-metal precursor ratio generally leads to the formation of smaller nanoparticles.[12][13][14] | A higher concentration of citrate provides more stabilizing ions. This allows for the stabilization of a larger total surface area, resulting in a greater number of smaller, stable nuclei rather than the continued growth of fewer, larger particles.[12] |

| Temperature | Higher reaction temperatures typically result in smaller, more uniform nanoparticles. | Temperature influences the kinetics of both reduction and nucleation.[8] Higher temperatures accelerate the reduction rate, leading to a rapid "burst" of nucleation. This rapid formation of numerous initial seeds favors the growth of a more monodisperse population of smaller particles. |

| pH of Solution | The pH affects the charge of the citrate molecule and, consequently, its efficacy as both a reducing and stabilizing agent.[8][15] Near-neutral pH values (pH > 6) tend to produce nearly spherical particles with a narrow size distribution.[8] | Citric acid is a polyprotic acid. The pH determines which carboxyl groups are deprotonated (-COO⁻). This affects its ability to coordinate with the metal precursor and stabilize the final nanoparticle surface. The electrostatic repulsion is strongest at near-neutral pH where citrate carries a significant negative charge.[4] |